Allosteric Akt Inhibitor Scaffold Potency: 4-Aryl-Quinolone Core versus 3-Aryl-Quinolone Isomers
The 4-aryl-2-quinolone core is a validated allosteric Akt PH-domain binder. Its parent compound, 4-phenylquinolin-2(1H)-one, inhibits Akt kinase activity with an IC50 of 6 µM and suppresses downstream signaling in cancer cells without affecting upstream activators PI3K, PDK1, or mTORC2 [1]. This mechanism contrasts sharply with 3-aryl-2-quinolone derivatives, which show no Akt inhibition but act as integrin antagonists disrupting cell adhesion [2]. The 4-(3-fluorophenyl) analog retains this critical 4-aryl architecture, placing it in the Akt-targeting class rather than the adhesion-targeting class.
| Evidence Dimension | Akt inhibitory activity and mechanism of action |
|---|---|
| Target Compound Data | IC50 not determined specifically; same 4-aryl-2-quinolone core as active parent |
| Comparator Or Baseline | 4-Phenylquinolin-2(1H)-one: IC50 = 6 µM (Akt kinase activity); 3-Aryl-2-quinolone derivatives: no Akt inhibition |
| Quantified Difference | Functional class switch: Akt inhibition versus integrin antagonism depending on aryl substitution position |
| Conditions | In vitro Akt kinase assay; FRET-based screening; cancer cell lines (Sci Rep 2017) |
Why This Matters
A buyer selecting a compound for an Akt-targeted program must procure a 4-aryl, not a 3-aryl, quinolinone, as the substitution position dictates the entire target class.
- [1] Huang, B.X., et al. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt. Scientific Reports, 2017, 7, 44697. View Source
- [2] Joseph, B., et al. 3-Aryl-2-quinolone derivatives: synthesis and characterization of in vitro and in vivo antitumor effects with emphasis on a new therapeutical target connected with cell migration. Journal of Medicinal Chemistry, 2002, 45(12), 2543-2555. View Source
